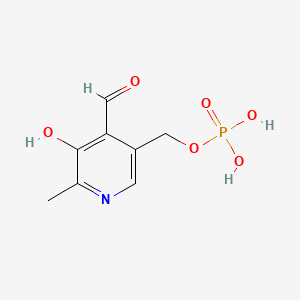

Pyridoxal 5'-phosphate

Cat. No. B1678522

Key on ui cas rn:

54-47-7

M. Wt: 247.14 g/mol

InChI Key: NGVDGCNFYWLIFO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04761374

Procedure details

Measured in accordance with the method of Yamada et al. as follows. In 4.0ml of a reaction mixture containing 10 micromoles of L-tryptophan, 0.4 micromole of pyridoxalphosphate (PLP)), 200 micromoles of K2HPO4 -KH2PO4 (pH 8.0), the enzyme is incubated at 65° C. for 10 minutes. Then, 1.0 ml of a 30% aqueous solution of trichloroacetic acid (TCA) is added to stop the reaction. Indole formed in the reaction system is quantitatively determined by the method of E. McEvoy-Bowe [The ANALYST, vol. 88, pages 893-894 (1963)]. The activity is expressed in units in which 1 U is the amount in micromoles of indole formed during 1 minute.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

K2HPO4 KH2PO4

Quantity

200 μmol

Type

reactant

Reaction Step Two

[Compound]

Name

reaction mixture

Quantity

4 mL

Type

solvent

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@H](C(O)=O)C[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.OP([O-])([O-])=O.[K+].[K+].OP([O-])(O)=O.[K+].ClC(Cl)(Cl)C(O)=O>>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

10 μmol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

|

|

Name

|

K2HPO4 KH2PO4

|

|

Quantity

|

200 μmol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)([O-])[O-].[K+].[K+].OP(=O)(O)[O-].[K+]

|

[Compound]

|

Name

|

reaction mixture

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04761374

Procedure details

Measured in accordance with the method of Yamada et al. as follows. In 4.0ml of a reaction mixture containing 10 micromoles of L-tryptophan, 0.4 micromole of pyridoxalphosphate (PLP)), 200 micromoles of K2HPO4 -KH2PO4 (pH 8.0), the enzyme is incubated at 65° C. for 10 minutes. Then, 1.0 ml of a 30% aqueous solution of trichloroacetic acid (TCA) is added to stop the reaction. Indole formed in the reaction system is quantitatively determined by the method of E. McEvoy-Bowe [The ANALYST, vol. 88, pages 893-894 (1963)]. The activity is expressed in units in which 1 U is the amount in micromoles of indole formed during 1 minute.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

K2HPO4 KH2PO4

Quantity

200 μmol

Type

reactant

Reaction Step Two

[Compound]

Name

reaction mixture

Quantity

4 mL

Type

solvent

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@H](C(O)=O)C[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.OP([O-])([O-])=O.[K+].[K+].OP([O-])(O)=O.[K+].ClC(Cl)(Cl)C(O)=O>>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

10 μmol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

|

|

Name

|

K2HPO4 KH2PO4

|

|

Quantity

|

200 μmol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)([O-])[O-].[K+].[K+].OP(=O)(O)[O-].[K+]

|

[Compound]

|

Name

|

reaction mixture

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |